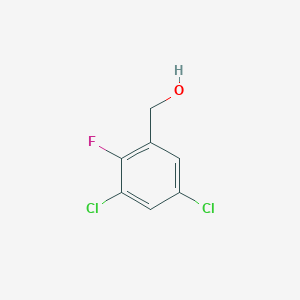

3,5-Dichloro-2-fluorobenzyl alcohol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3,5-dichloro-2-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2FO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVQNLWVHMHEPMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CO)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to 3,5 Dichloro 2 Fluorobenzyl Alcohol and Its Derivatives

Precursor-Based Synthesis

The construction of 3,5-dichloro-2-fluorobenzyl alcohol is predominantly accomplished by leveraging readily available precursors and executing targeted chemical transformations.

Reduction of Halogenated Benzonitrile (B105546) Derivatives

A common and effective strategy for the synthesis of benzyl (B1604629) alcohols involves the reduction of the corresponding benzonitrile. This approach is particularly useful when the nitrile group can be readily introduced or is already present in the starting material.

One synthetic route begins with a fluorine-containing benzonitrile, which undergoes a sequence of reactions including amination and subsequent hydroxylation to yield the target benzyl alcohol. A patent describes a process for producing fluorine-containing benzyl alcohol derivatives from the corresponding fluorine-containing benzylamine (B48309) derivatives. google.com For instance, 2,6-difluorobenzonitrile (B137791) can be reduced to 2,6-difluorobenzylamine (B1295058), which is then converted to 2,6-difluorobenzyl alcohol. google.com This transformation of the amino group to a hydroxyl group is a critical step. google.com

The process involves diazotization of the benzylamine, followed by hydrolysis of the resulting diazonium salt. google.com In a specific example, 2,6-difluorobenzylamine was treated with an acid and an alkali nitrite (B80452), followed by hydrolysis to produce 2,6-difluorobenzyl alcohol with a yield of 89.0% and a purity of 99.9%. google.com This method can be applied to a variety of fluorine-containing benzylamines to produce the corresponding alcohols with high yields and purities, as detailed in the table below. google.com

| Fluorine-Containing Benzyl Alcohol Derivative | Yield (%) | Purity (%) |

| 2-fluorobenzyl alcohol | 90.5 | 99.1 |

| 2,3-difluorobenzyl alcohol | 89.8 | 99.3 |

| 2,4-difluorobenzyl alcohol | 89.6 | 99.5 |

| 3-chloro-2-fluorobenzyl alcohol | 85.3 | 94.7 |

| 4-chloro-2-fluorobenzyl alcohol | 83.2 | 95.1 |

| 5-chloro-2-fluorobenzyl alcohol | 83.8 | 94.4 |

This table presents data on the synthesis of various fluorine-containing benzyl alcohol derivatives from their corresponding benzylamines, highlighting the yield and purity of each product. google.com

The conversion of a primary aromatic amine to a hydroxyl group proceeds through the formation of a diazonium salt, a process known as diazotization. jove.combyjus.com This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like sulfuric or hydrochloric acid. jove.comorganic-chemistry.org

The mechanism begins with the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. byjus.com The primary aromatic amine then acts as a nucleophile, attacking the nitrosonium ion. byjus.com A series of proton transfers and the elimination of a water molecule lead to the formation of the arenediazonium ion (Ar-N₂⁺). byjus.com

Reduction of Halogenated Benzoic Acid Derivatives

Another important synthetic pathway to benzyl alcohols is the reduction of the corresponding carboxylic acids. This method is particularly advantageous when the benzoic acid derivative is commercially available or easily synthesized.

The reduction of carboxylic acids to primary alcohols can be effectively achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). saskoer.ca For the synthesis of dichlorobenzyl alcohols, the corresponding dichlorobenzoic acid would be the starting material. For instance, 3,5-dichlorobenzoic acid can be reduced to 3,5-dichlorobenzyl alcohol. prepchem.comchemicalbook.com

The mechanism of this reduction involves the addition of a hydride ion to the carbonyl carbon of the carboxylic acid. saskoer.ca This is followed by an elimination step and a subsequent addition of another hydride ion to the resulting aldehyde intermediate, ultimately yielding the primary alcohol after an acidic or basic workup. saskoer.ca Due to the high reactivity of LiAlH₄, these reactions are typically carried out in anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF). saskoer.ca

A related synthesis involves the reduction of an acid chloride. For example, 3,5-dichlorobenzoyl chloride was reduced using sodium borohydride (B1222165) in a mixture of THF and N-methylpyrrolidinone to yield 3,5-dichlorobenzyl alcohol in 75% yield after recrystallization. prepchem.com While sodium borohydride is generally less reactive than LiAlH₄, it is sufficient for the reduction of more reactive carboxylic acid derivatives like acid chlorides. saskoer.ca

Halogenation of Fluorotoluene Precursors

A different strategic approach involves starting with a substituted toluene (B28343) and introducing the desired halogen atoms onto the aromatic ring. This method relies on the regioselective halogenation of the precursor molecule.

For the synthesis of this compound, a potential precursor would be 2-fluorotoluene (B1218778). The synthesis would then require the selective chlorination at the 3 and 5 positions of the aromatic ring. Following halogenation, the methyl group of the resulting 3,5-dichloro-2-fluorotoluene (B6323290) would need to be oxidized to a hydroxymethyl group to yield the final product. A patented process describes the oxidation of m-fluorotoluene to m-fluorobenzyl alcohol, m-fluorobenzaldehyde, and m-fluorobenzoic acid using a catalyst system in an oxidation reactor followed by hydrolysis. chemicalbook.com This indicates that the conversion of a methyl group to a benzyl alcohol on a fluorinated toluene ring is a feasible transformation. While specific examples for the direct halogenation and subsequent oxidation of 2-fluorotoluene to this compound are not detailed in the provided results, this pathway represents a logical synthetic strategy based on fundamental organic transformations.

Transmetallation and Grignard Addition Strategies for Aryl Alcohol Formation

The formation of aryl alcohols, such as this compound, can be effectively achieved through the addition of organometallic reagents to carbonyl compounds. Grignard reagents and organolithium compounds, generated via transmetallation, are powerful nucleophiles capable of forming new carbon-carbon bonds.

The Grignard reaction is a well-established and versatile method for the formation of alcohols. organic-chemistry.orgmasterorganicchemistry.com The general mechanism involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl carbon of an aldehyde or ketone. pressbooks.puborganicchemistrytutor.com For the synthesis of a primary alcohol like this compound, the corresponding Grignard reagent, 3,5-dichloro-2-fluorophenylmagnesium halide, would be reacted with formaldehyde. organic-chemistry.org The reaction proceeds through a tetrahedral alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the final alcohol product. masterorganicchemistry.compressbooks.pub

The synthesis of the required Grignard reagent can be initiated from a suitable aryl halide, such as 3,5-dichloro-2-fluorobromobenzene, by reacting it with magnesium metal in an ether solvent. orgsyn.org It is crucial to control the reaction conditions to prevent side reactions.

Recent advancements have focused on improving the efficiency and applicability of these reactions. For example, nickel-catalyzed additions of aryl halides to aldehydes using a reducing agent like zinc metal have been developed, offering a convenient method that can tolerate functional groups not compatible with traditional Grignard reactions. acs.org

Table 1: Comparison of Reagents for Aryl Alcohol Formation

| Reagent Type | Precursor | Carbonyl Partner for Primary Alcohol | Key Considerations |

| Grignard Reagent | Aryl Halide (e.g., Ar-Br) | Formaldehyde | Sensitive to acidic protons and moisture. |

| Organolithium | Aryl Halide (e.g., Ar-Br) | Formaldehyde | Highly reactive, often requiring low temperatures. |

| Organozinc | Aryl Halide (e.g., Ar-Br) | Formaldehyde (with catalyst) | Generally more tolerant of functional groups. |

Novel and Sustainable Synthetic Routes

In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable chemical processes. This has led to the exploration of novel synthetic methodologies for the production of fluorinated benzyl alcohols, including electrochemical methods and techniques guided by the principles of green chemistry.

Electrosynthesis has emerged as a powerful and sustainable tool for organic synthesis, offering unique control over redox reactions by precisely managing potentials and rates. rsc.org This methodology can be applied to the synthesis of fluorinated benzyl alcohols through the reduction of the corresponding benzaldehydes or the oxidation of toluenes.

Electrochemical oxidation of benzylic C(sp³)–H bonds can produce benzylic cations, which can then be trapped by nucleophiles. rsc.org However, the selective oxidation to form an alcohol can be challenging, as the product can be susceptible to further oxidation. chemistryviews.org Continuous flow reactors have been employed to improve the site-selectivity and practicality of benzylic C–H oxidation, offering a catalyst- and chemical oxidant-free method. chemistryviews.org

A more direct route to fluorinated benzyl alcohols is the electrochemical reduction of the corresponding fluorinated benzaldehydes. This approach avoids the use of metal hydride reducing agents and often proceeds with high selectivity. Recent developments have focused on creating "sandwich-type" organic-solid-water (OSW) systems for the electrooxidation of benzyl alcohol to benzaldehyde (B42025), which could potentially be adapted for the reverse reduction reaction. nih.gov This system utilizes porous anodes with unique wetting properties to enhance the efficiency of the electrochemical process. nih.gov

Pulsed electrolysis is another advanced technique that can provide a more favorable environment for the generation and subsequent reaction of unstable intermediates, such as primary benzylic cations, which are relevant in the synthesis of fluorinated compounds. rsc.org

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgrsc.org The synthesis of fluorinated benzyl alcohols can benefit significantly from the application of these principles, leading to safer, more efficient, and environmentally benign processes.

Key green chemistry approaches applicable to the synthesis of this compound and its derivatives include the use of alternative energy sources like microwaves, the employment of biocatalysts, and the application of phase transfer catalysis to minimize the use of organic solvents.

Microwave-assisted organic synthesis has gained considerable attention as a method to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. google.comnih.gov This technology can be particularly advantageous in the synthesis of fluorinated aromatic compounds.

For instance, microwave irradiation can be used to facilitate nucleophilic substitution reactions for the introduction of fluorine atoms into an aromatic ring. organic-chemistry.org Microwave-assisted N-alkylation reactions have also been successfully employed in the synthesis of complex molecules. acs.org The rapid and efficient heating provided by microwaves can enhance the rate of reactions that are otherwise slow, such as the formation of certain heterocyclic compounds. nih.govnih.gov In the context of synthesizing derivatives of this compound, microwave-assisted etherification or other functional group interconversions could offer a significant process intensification.

Table 2: Advantages of Microwave-Assisted Synthesis

| Feature | Description |

| Rapid Heating | Microwaves directly interact with polar molecules, leading to rapid and uniform heating of the reaction mixture. |

| Shorter Reaction Times | Reactions that may take hours with conventional heating can often be completed in minutes. google.com |

| Higher Yields | The rapid heating can minimize the formation of side products, leading to cleaner reactions and higher product yields. |

| Solvent Reduction | In some cases, microwave-assisted reactions can be performed in the absence of a solvent or with reduced solvent quantities. google.com |

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, is a cornerstone of green chemistry. mdpi.com It offers high selectivity (chemo-, regio-, and enantio-) under mild reaction conditions, reducing the need for protecting groups and minimizing waste. mdpi.com

The derivatization of benzyl alcohols can be achieved through various biocatalytic methods. For example, the conversion of benzaldehyde to benzyl alcohol can be carried out using whole-cell biocatalysts, which naturally recycle the necessary co-factors. mdpi.comnih.gov This approach is being explored as a sustainable alternative to traditional chemical reduction methods. mdpi.com

While direct biocatalytic synthesis of a specifically substituted compound like this compound may require the discovery or engineering of a suitable enzyme, existing biocatalytic methods for benzyl alcohol derivatization can be applied to modify the alcohol once it is formed. This could include enzymatic esterification or other transformations to create valuable derivatives. The use of immobilized enzymes or cells can further enhance the sustainability of the process by allowing for catalyst reuse. mdpi.comnih.gov

Phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. wikipedia.org A phase transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transport of a reactant (usually an anion) from the aqueous phase to the organic phase where the reaction occurs. wikipedia.orgalfachemic.com This methodology is particularly useful in the synthesis of halogenated aromatic compounds as it can enhance reaction rates and yields while often allowing for the use of water as a solvent, a key principle of green chemistry. wikipedia.org

In the context of synthesizing precursors to this compound, PTC can be employed for halogen exchange (halex) reactions. For example, a dichlorinated precursor could potentially be fluorinated using an alkali metal fluoride (B91410) in a PTC system. google.com Asymmetric phase-transfer catalysis has also been developed for enantioselective halogenations, offering a route to chiral halogenated compounds. elsevierpure.comresearchgate.net

Furthermore, PTC can be utilized in nucleophilic substitution reactions on the aromatic ring or in the derivatization of the benzylic alcohol group. For instance, the chloromethylation of aromatic hydrocarbons has been successfully carried out using a phase transfer catalyst in an aqueous medium. researchgate.net

Table 3: Common Phase Transfer Catalysts

| Catalyst Type | Example | Typical Applications |

| Quaternary Ammonium Salts | Benzyltriethylammonium chloride | Nucleophilic substitution, oxidation |

| Quaternary Phosphonium Salts | Hexadecyltributylphosphonium bromide | Higher temperature reactions |

| Crown Ethers | 18-Crown-6 | Solubilizing alkali metal cations |

| Polyethylene Glycols (PEGs) | PEG-800 | Chloromethylation, other substitutions |

Green Chemistry Principles in Synthesis of Fluorinated Benzyl Alcohols

Solvent-Free Reaction Conditions

The pursuit of environmentally benign chemical processes has led to the exploration of solvent-free reaction conditions. One notable example is the synthesis of 1-(trifluoroacetyl)piperidine, a precursor in the pathway to other complex molecules. This reaction is achieved by reacting piperidine (B6355638) with ethyl trifluoroacetate (B77799) without the use of any solvent. google.com The process involves adding ethyl trifluoroacetate to piperidine and heating the mixture, followed by distillation to obtain the product in high yield and purity. google.com This "neat" reaction highlights a green chemistry approach by eliminating solvent waste. google.com

A specific patent describes the process where ethyl trifluoroacetate is added to piperidine at a temperature of 20°C to 30°C over 1-2 hours. The mixture is then heated to between 75°C and 85°C for 3-4 hours. The product is isolated by simple distillation followed by vacuum distillation, achieving a 90% yield with a purity of 99.9%. google.com

Table 1: Solvent-Free Synthesis of 1-(trifluoroacetyl)piperidine

| Reactant 1 | Reactant 2 | Temperature | Duration | Yield | Purity |

|---|

Derivatization Strategies of the Hydroxyl Group

The hydroxyl group of this compound is a key functional group that allows for various derivatization strategies, enabling the synthesis of a wide range of molecules with potential applications in fields such as agriculture and pharmaceuticals.

Esterification Reactions for Benzyl Ester Derivatives

Esterification is a common method for modifying the properties of benzyl alcohols. Research has shown that 3,5-dichlorobenzyl alcohol can be esterified with various acids to produce novel compounds. nih.gov For instance, a series of ester compounds were synthesized by reacting 3,5-dichlorobenzyl alcohol with different acids, leading to the discovery of molecules with significant antifungal properties. nih.gov

One particular study highlighted a compound that demonstrated notable activity against Botrytis cinerea and Rhizoctonia solani, with its efficacy being comparable to the commercial fungicide boscalid. nih.gov This underscores the importance of the 3,5-dichlorobenzyl ester moiety in developing new fungicides. nih.gov The synthesis of these derivatives provides a basis for creating novel agricultural chemicals. nih.gov

Oxidation to Carbonyl Synthons

The oxidation of benzyl alcohols to aldehydes is a fundamental transformation in organic synthesis, providing valuable carbonyl synthons for further reactions. Various methods have been developed for this purpose, often aiming for high chemoselectivity and mild reaction conditions. nih.gov

A highly efficient and chemoselective aerobic oxidation of a broad range of benzyl alcohols to their corresponding aldehydes has been reported using a copper(I) iodide/DMAP/TEMPO catalytic system under an oxygen atmosphere at room temperature. nih.gov This method is notable for its mild conditions and tolerance of various functional groups. nih.gov For example, benzyl alcohols containing sensitive groups such as amines and alkynes can be selectively oxidized to the corresponding aldehydes in excellent yields. nih.gov

Another approach involves the use of palladium acetate (B1210297) in a room-temperature ionic liquid, 1,3,5-trimethylpyrazolium tetrafluoroborate (B81430), to oxidize benzyl alcohols to aldehydes in the presence of air. researchgate.net This method has been shown to be effective for benzyl alcohols with both electron-donating and electron-withdrawing substituents, yielding moderate to good results. researchgate.net For instance, 3-iodobenzyl alcohol was converted to the corresponding aldehyde in 70% isolated yield. researchgate.net

The oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids can also be achieved using reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP). libretexts.org While PCC is a milder version of chromic acid, DMP offers advantages such as higher yields and less rigorous reaction conditions. libretexts.org

Table 2: Oxidation of Benzyl Alcohols to Aldehydes

| Benzyl Alcohol | Oxidizing Agent/Catalyst System | Solvent | Yield |

|---|---|---|---|

| Substituted 2-aminobenzyl alcohols | CuI/DMAP/TEMPO/O₂ | CH₃CN | Good to Excellent nih.gov |

| 3-Iodobenzyl alcohol | Pd(OAc)₂ / 1,3,5-trimethylpyrazolium tetrafluoroborate / Air | Ionic Liquid | 70% researchgate.net |

| Primary Alcohols | Pyridinium chlorochromate (PCC) | Dichloromethane | - |

Chemical Reactivity and Reaction Mechanisms of 3,5 Dichloro 2 Fluorobenzyl Alcohol

Reactivity of the Benzyl (B1604629) Alcohol Moiety

Oxidation Pathways

The primary alcohol functional group can be readily oxidized to form either an aldehyde or a carboxylic acid, depending on the reagents and reaction conditions employed. nih.gov

Aerobic oxidative esterification represents a green chemistry approach for converting primary alcohols directly into esters, using molecular oxygen as the terminal oxidant. While specific studies on 3,5-dichloro-2-fluorobenzyl alcohol are not prevalent, the mechanism can be inferred from research on other benzyl alcohols. These reactions are often catalyzed by metal-free systems, such as those involving stable nitroxyl (B88944) radicals like 9-azabicyclo[3.3.1]nonane-3-one N-oxyl (keto-ABNO), or through transition-metal-based catalysts. nih.gov

The general process involves the initial oxidation of the benzyl alcohol to its corresponding aldehyde. In a subsequent step, this aldehyde can couple with another molecule of the alcohol (self-esterification) or a different alcohol to form the final ester product. For instance, metal-free catalytic systems using co-catalysts like tert-butylnitrite (TBN) under an oxygen atmosphere have been shown to be effective for a wide range of primary alcohols. nih.gov Another approach involves visible-light-mediated photocatalysis, where an alcohol can be converted in-situ to an acyl chloride equivalent, which then reacts with another alcohol molecule to yield the ester. chemrxiv.org

| Catalyst/Method | Reactants | Product | Yield | Reference |

| ABNO@PMO-IL-Br / O₂ | Benzyl Alcohol | Benzaldehyde (B42025) | >99% | nih.gov |

| Visible Light / TCCA | Benzyl Alcohol | Benzoyl Chloride intermediate | Quantitative | chemrxiv.org |

| Au/TiO₂ Photoanode | Benzyl Alcohol | Benzaldehyde | 84.68% | nih.gov |

This table presents data for the oxidation of unsubstituted benzyl alcohol, which serves as a model for the expected reactivity of its halogenated derivatives.

The biological transformation of halogenated aromatic compounds is a key area of environmental science and biotechnology. While direct microbial oxidation studies on this compound are limited, the metabolic fate of structurally similar compounds provides a strong predictive model.

Research on the anaerobic biotransformation of 3,5-dichloro-p-anisyl alcohol by methanogenic sludge revealed a clear pathway. The initial step was the demethylation to 3,5-dichloro-4-hydroxybenzyl alcohol. researchgate.net This intermediate subsequently underwent biotic oxidation of the benzyl alcohol moiety to form 3,5-dichloro-4-hydroxybenzoate. researchgate.net This transformation indicates that microorganisms possess the enzymatic machinery to oxidize a dichlorinated benzyl alcohol to its corresponding carboxylic acid derivative. It is plausible that this compound would follow an analogous biotic pathway, being oxidized to 3,5-dichloro-2-fluorobenzoic acid.

The general mechanism for the oxidation of primary alcohols to carboxylic acids involves an initial oxidation to an aldehyde, which may be hydrated to a gem-diol intermediate before being further oxidized to the carboxylic acid. nih.govchemrxiv.org

Reduction Processes in Organic Transformations

Reduction of the benzyl alcohol moiety typically involves the cleavage of the carbon-oxygen bond, a process known as deoxygenation or hydrogenolysis, to yield a methyl group. This transformation is a valuable synthetic tool for removing hydroxyl functionality.

Modern synthetic methods have enabled the direct deoxygenation of benzyl alcohols under mild conditions using photoredox catalysis. chemrxiv.orgbeilstein-journals.org In one such system, a reaction comprising a photocatalyst (e.g., 4DPAIPN), a hydrogen atom source like Hantzsch ester, and a base can efficiently and selectively deoxygenate benzyl alcohol derivatives. beilstein-journals.org This method avoids harsh reagents and the need for pre-activation of the alcohol. The reaction is compatible with various functional groups, including nitriles and esters, suggesting it would be applicable to this compound. beilstein-journals.org

Another approach utilizes visible light to reduce benzoate (B1203000) esters of alcohols. Benzylic alcohols can be activated by converting them into esters, such as 3,5-bis(trifluoromethyl)benzoates, which are then reductively cleaved in the presence of a photocatalyst like Ir(ppy)₂(dtb-bpy). acs.org Catalytic hydrogenolysis, a classical method involving hydrogen gas and a metal catalyst (e.g., Palladium on carbon), can also cleave the C-O bond, although conditions can be more forcing and may also lead to the reduction of the aromatic halogens. libretexts.org

| Method | Activating Group | Catalyst | Result | Reference |

| Photocatalytic | None (Direct) | 4DPAIPN | Deoxygenation | chemrxiv.orgbeilstein-journals.org |

| Photocatalytic | 3,5-Bis(trifluoromethyl)benzoate | Ir(ppy)₂(dtb-bpy) | Deoxygenation | acs.org |

| Catalytic Hydrogenolysis | None | Pd/C | Deoxygenation / Dehalogenation | libretexts.org |

Reactivity of the Halogenated Aromatic Ring

The aromatic ring of this compound is substituted with three electron-withdrawing halogen atoms. This electronic feature makes the ring electron-deficient and thus susceptible to attack by nucleophiles.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) is a plausible reaction pathway for this compound, where a nucleophile replaces one of the halogen atoms. The feasibility and regioselectivity of SₙAr reactions are highly dependent on two main factors: the presence of strong electron-withdrawing activating groups (typically nitro groups) and the nature of the leaving group (the halogen). nih.gov

In this compound, the ring lacks the strong activation typically provided by nitro groups. The -CH₂OH group is a weak activator for electrophilic substitution and does not significantly facilitate nucleophilic attack. Therefore, SₙAr reactions on this substrate would likely require forcing conditions (high temperature and pressure) or catalysis.

Among the halogens, fluoride (B91410) is often the best leaving group in SₙAr reactions because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. The chloride ions are better leaving groups than fluoride in terms of their ability to depart with the electron pair, but the rate-determining step is usually the initial nucleophilic attack. The substitution of unactivated fluoroarenes can be enabled by methods such as organic photoredox catalysis, which can render the reaction feasible under milder conditions. The reaction proceeds via a cation radical, accelerating the nucleophilic attack on the electron-neutral aromatic ring. Given these principles, nucleophilic attack would be most likely to occur at the fluorine-bearing carbon, leading to the displacement of the fluoride ion.

Electrophilic Aromatic Substitution Potentials

The reactivity of a substituted benzene (B151609) ring towards electrophiles is fundamentally governed by the electronic nature of its substituents. Electron-donating groups activate the ring, making it more nucleophilic and thus more reactive towards electrophiles, typically directing incoming electrophiles to the ortho and para positions. Conversely, electron-withdrawing groups deactivate the ring by decreasing its electron density, slowing down the reaction rate and directing incoming electrophiles to the meta position. uci.eduyoutube.com

In the case of this compound, the benzene ring is substituted with two chlorine atoms, a fluorine atom, and a hydroxymethyl group (-CH₂OH).

Halogens (Cl, F): Chlorine and fluorine are electron-withdrawing through the inductive effect due to their high electronegativity. However, they are also capable of donating electron density to the ring via resonance due to the presence of lone pairs. While the inductive effect generally outweighs the resonance effect for halogens, making them deactivators, they are considered ortho, para-directors. uci.edu

Hydroxymethyl group (-CH₂OH): The hydroxymethyl group is generally considered to be a weakly activating, ortho, para-directing group. youtube.com

The combined influence of these substituents on the aromatic ring of this compound results in a complex reactivity profile. The strong deactivating inductive effects of the three halogen atoms significantly reduce the nucleophilicity of the aromatic ring, making electrophilic aromatic substitution reactions challenging. The directing effects of the substituents would guide potential electrophiles. The fluorine at position 2 and the chlorine at position 5 would direct towards the 4 and 6 positions. The chlorine at position 3 would direct towards the 4 and 6 positions as well. The hydroxymethyl group at position 1 would also direct towards the 2 and 4 positions. Therefore, the position most activated for electrophilic attack would be position 4, followed by position 6.

Studies on similar substituted benzyl alcohols demonstrate the impact of substituents on reactivity. For instance, the reaction of p-substituted benzyl alcohols with HBr proceeds fastest with electron-donating groups like methoxy (B1213986) (-OCH₃) and slowest with electron-withdrawing groups like nitro (-NO₂), highlighting the importance of stabilizing the positive charge that develops on the benzylic carbon during the reaction. stackexchange.com While this reaction involves the benzylic alcohol functional group rather than the aromatic ring, the principle of substituent effects on carbocation stability is relevant.

Furthermore, the oxidation of substituted benzyl alcohols has been shown to be sensitive to the electronic nature of the substituents. Electron-releasing groups accelerate the reaction, while electron-withdrawing groups retard it, with the rate data often correlating well with Hammett's relationship. cdnsciencepub.comacs.org This indicates a buildup of positive charge in the transition state, which is stabilized by electron-donating groups.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|

| -Cl | Withdrawing | Donating | Deactivating | Ortho, Para |

| -F | Withdrawing | Donating | Deactivating | Ortho, Para |

| -CH₂OH | Weakly Withdrawing | Weakly Donating | Weakly Activating | Ortho, Para |

Mechanistic Studies of Transformation Pathways

The transformation pathways of this compound are dictated by the interplay of its functional groups and the reaction conditions. Mechanistic studies on related substituted benzyl alcohols provide insights into potential reaction routes, including dimerization, and the influence of substituents and intramolecular forces on these processes.

Dimerization Mechanisms in Substituted Benzyl Alcohols

The dimerization of substituted benzyl alcohols can proceed through various mechanisms, often influenced by the reaction conditions and the nature of the substituents. One common pathway involves the acid-catalyzed formation of a benzylic carbocation, which then acts as an electrophile and attacks the aromatic ring of a second benzyl alcohol molecule. This would be a type of Friedel-Crafts alkylation reaction. researchgate.net

In some cases, dimerization can proceed through radical mechanisms. For instance, the dimerization of certain thiocarbonyl S-methanides, which can be derived from substituted benzyl alcohols, has been shown to occur via a diradical process. beilstein-journals.org Computational studies on the dimerization of phenyl selenophen-2-yl S-methanide revealed that the initial step involves the formation of a delocalized diradical intermediate with a low activation energy. beilstein-journals.org The subsequent ring-closure step to form the final dimer is influenced by steric and electronic factors. beilstein-journals.org

The aggregation of benzyl alcohol itself has been studied, revealing that even in the gas phase, it can form dimers. rsc.org These dimers are held together by cooperative OH···OH···π hydrogen bonds. rsc.org The specific conformation of the dimer (homochiral vs. heterochiral) can influence its stability. rsc.org While not a covalent dimerization, these studies highlight the propensity of benzyl alcohols to self-associate, which can be a precursor to covalent bond formation under certain conditions.

Influence of Substituents on Reaction Kinetics and Selectivity

The substituents on the aromatic ring of benzyl alcohols exert a profound influence on the kinetics and selectivity of their reactions. As discussed previously, electron-donating groups generally accelerate reactions that involve the formation of a positive charge at the benzylic position or on the aromatic ring, while electron-withdrawing groups have the opposite effect. stackexchange.comcdnsciencepub.comacs.org

In the oxidation of substituted benzyl alcohols, the reaction constant, ρ (rho), from the Hammett plot provides a quantitative measure of the sensitivity of the reaction to substituent effects. A negative ρ value indicates that the reaction is favored by electron-donating groups. For example, the oxidation of substituted benzyl alcohols by quinolinium dichromate has a ρ value of -1.67, indicating a significant electronic demand for stabilization of a positive charge in the transition state. acs.org Similarly, the oxidation by sodium N-bromobenzenesulfonamide has a ρ value of -2.84. cdnsciencepub.com

| Oxidizing Agent | Reaction Constant (ρ) | Interpretation | Reference |

|---|---|---|---|

| Quinolinium Dichromate | -1.67 | Reaction is favored by electron-donating substituents. | acs.org |

| Sodium N-bromobenzenesulfonamide | -2.84 | Reaction is highly favored by electron-donating substituents. | cdnsciencepub.com |

Intramolecular Interactions and Conformational Dynamics

The conformational preferences of benzyl alcohol and its derivatives are influenced by a delicate balance of steric and electronic interactions, including intramolecular hydrogen bonding. nih.govcolostate.edu In the case of this compound, the presence of a fluorine atom at the ortho position introduces the possibility of an intramolecular hydrogen bond between the hydroxyl group and the fluorine atom (OH···F).

Studies on 2-fluorobenzyl alcohol have shown that this intramolecular hydrogen bond can significantly influence the conformation of the -CH₂OH group relative to the aromatic ring. colostate.edu Infrared spectroscopy of various substituted 2-fluorobenzyl alcohols reveals shifts in the O-H stretching frequency, providing evidence for such intramolecular interactions. nih.gov The presence of this hydrogen bond can lock the molecule into a specific conformation, reducing its conformational flexibility. nih.gov

Advanced Analytical and Spectroscopic Characterization of 3,5 Dichloro 2 Fluorobenzyl Alcohol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule. For a substituted aromatic compound like 3,5-dichloro-2-fluorobenzyl alcohol, a combination of one-dimensional and two-dimensional NMR experiments is essential for a complete structural assignment.

Proton (¹H) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, and the hydroxyl proton.

The aromatic region would display signals corresponding to the two protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are not chemically equivalent and would likely appear as distinct multiplets. The electron-withdrawing effects of the chlorine and fluorine atoms would shift these signals downfield. The coupling between the aromatic protons and with the fluorine atom would result in complex splitting patterns.

The benzylic methylene protons (-CH₂OH) would typically appear as a doublet, split by the adjacent hydroxyl proton. However, the coupling to the fluorine atom on the aromatic ring (a four-bond coupling, ⁴JHF) might also influence the multiplicity of this signal, potentially resulting in a doublet of doublets. The chemical shift of these protons would be influenced by the electronegativity of the attached oxygen and the deshielding effect of the aromatic ring.

The hydroxyl proton (-OH) signal is often a broad singlet, and its chemical shift can vary depending on the concentration, solvent, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic H (H-4) | 7.3 - 7.5 | d (doublet) or dd (doublet of doublets) |

| Aromatic H (H-6) | 7.1 - 7.3 | d (doublet) or dd (doublet of doublets) |

| Benzylic CH₂ | 4.6 - 4.8 | d (doublet) or dd (doublet of doublets) |

| Hydroxyl OH | Variable (typically 1.5 - 4.0) | s (singlet, often broad) |

Note: These are predicted values based on the analysis of similar compounds and are subject to variation based on experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In the spectrum of this compound, six distinct signals are expected for the six aromatic carbons, and one signal for the benzylic carbon.

The carbon atoms directly bonded to the electronegative halogen atoms (C-2, C-3, C-5) will exhibit characteristic chemical shifts and will be influenced by carbon-fluorine coupling. The carbon bearing the fluorine atom (C-2) will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons will also show smaller couplings to the fluorine atom (²JCF, ³JCF, ⁴JCF). The carbons bonded to chlorine (C-3 and C-5) will be significantly deshielded.

The benzylic carbon (-CH₂OH) will appear at a chemical shift typical for a carbon attached to an oxygen atom and an aromatic ring. It may also exhibit a small coupling to the fluorine atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~130 - 135 (d) |

| C-2 | ~155 - 160 (d, ¹JCF) |

| C-3 | ~132 - 137 (d) |

| C-4 | ~128 - 132 (d) |

| C-5 | ~132 - 137 |

| C-6 | ~115 - 120 (d) |

| CH₂OH | ~60 - 65 (d) |

Note: These are predicted values. The 'd' indicates a doublet due to C-F coupling.

Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides specific information about the fluorine atoms in a molecule. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring and is influenced by the other substituents. The signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons. The large chemical shift range of ¹⁹F NMR makes it a powerful tool for identifying and differentiating fluorinated compounds. The analysis of the coupling patterns in the ¹⁹F NMR spectrum can provide valuable information about the substitution pattern on the aromatic ring.

Phosphorus-31 (³¹P) NMR for Phosphorous-Containing Derivatives

While no direct search results were found for phosphorus-containing derivatives of this compound, the synthesis of such derivatives, for example, phosphonates, is a common chemical transformation. rsc.org Should such derivatives be prepared, Phosphorus-31 (³¹P) NMR spectroscopy would be an indispensable tool for their characterization. rsc.orgchemicalbook.com

³¹P NMR provides information about the chemical environment of phosphorus atoms. The chemical shift of the phosphorus signal would be indicative of the type of phosphorus functional group (e.g., phosphonate (B1237965), phosphate). Furthermore, the coupling between the phosphorus atom and adjacent protons or the fluorine atom on the benzyl (B1604629) group would provide valuable structural information. For instance, in a phosphonate derivative, one would expect to observe coupling between the phosphorus nucleus and the benzylic protons (²JPH) and potentially long-range coupling to the fluorine atom (⁵JPF).

Advanced NMR Techniques (e.g., HSQC, HMBC) for Structural Elucidation

For a complete and unambiguous assignment of all proton and carbon signals, advanced two-dimensional (2D) NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded proton and carbon atoms. sigmaaldrich.com An HSQC spectrum of this compound would show a cross-peak for each C-H bond, definitively linking the proton signals to their corresponding carbon signals. For example, it would connect the benzylic proton signal to the benzylic carbon signal and the aromatic proton signals to their respective carbon signals. sigmaaldrich.com

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). sigmaaldrich.com An HMBC spectrum is crucial for establishing the connectivity of the molecule. For instance, it would show correlations from the benzylic protons to the C-1, C-2, and C-6 carbons of the aromatic ring, confirming the position of the -CH₂OH group. nih.gov It would also show correlations between the aromatic protons and neighboring carbons, helping to assign the substitution pattern on the ring. nih.gov The observation of a correlation between the fluorine atom and nearby protons or carbons would also be possible in specialized HMBC experiments.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

For this compound, the mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion would be observed. The ratio of the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks would be approximately 9:6:1, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of the molecular ion under electron ionization (EI) would likely involve several key pathways typical for benzyl alcohols. hmdb.canih.gov Common fragmentation patterns include:

Loss of a hydrogen atom: Formation of an [M-1]⁺ ion.

Loss of a hydroxyl radical (•OH): Formation of an [M-17]⁺ ion.

Loss of water (H₂O): Formation of an [M-18]⁺ ion, which is a common fragmentation for alcohols. nih.gov

Alpha-cleavage: Cleavage of the C-C bond between the aromatic ring and the benzylic carbon, leading to the formation of a [C₆H₂Cl₂F]⁺ ion and the loss of a CH₂OH radical.

Formation of the tropylium (B1234903) ion: Rearrangement and loss of substituents can lead to the formation of substituted tropylium ions.

The analysis of these fragment ions and their relative abundances provides valuable information for confirming the structure of this compound.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion |

| 196/198/200 | [C₇H₅Cl₂FO]⁺ (Molecular Ion) |

| 179/181/183 | [C₇H₄Cl₂FO]⁺ ([M-H]⁺) |

| 179/181 | [C₇H₅Cl₂F]⁺ ([M-OH]⁺) |

| 178/180/182 | [C₇H₃Cl₂F]⁺ ([M-H₂O]⁺) |

| 145/147 | [C₆H₂Cl₂F]⁺ |

Note: The m/z values are shown for the most abundant chlorine isotopes. The presence of multiple chlorine atoms will result in characteristic isotopic clusters for each fragment containing chlorine.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for analyzing polar and thermally labile molecules like benzyl alcohols. nih.gov In positive ion mode, this compound is expected to readily form a protonated molecule, [M+H]⁺. Depending on the solvent system and additives, sodium [M+Na]⁺ or other adduct ions may also be observed.

Tandem mass spectrometry (MS/MS) of the protonated molecular ion provides structural information through characteristic fragmentation pathways. A common fragmentation for benzyl alcohols is the neutral loss of a water molecule (H₂O), leading to the formation of a stable benzyl or tropylium cation. nih.govresearchgate.net For this compound, this would result in a dichlorofluorobenzyl cation. Further fragmentation of the aromatic ring can occur under higher collision energies. Derivatization, such as the formation of dimethylglycine (DMG) esters, can be employed to enhance ionization efficiency and produce predictable fragmentation patterns for sensitive analysis. nih.govresearchgate.net

Table 1: Predicted ESI-MS Ions for this compound Data based on theoretical calculations and fragmentation patterns of analogous compounds. nih.govresearchgate.net

| Ion Description | Formula | Predicted m/z |

| Protonated Molecule | [C₇H₆Cl₂FO + H]⁺ | 194.98 |

| Sodium Adduct | [C₇H₆Cl₂FO + Na]⁺ | 216.96 |

| Dichlorofluorobenzyl Cation | [C₇H₄Cl₂F]⁺ | 176.97 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of benzyl alcohol and its derivatives, direct injection is possible, but derivatization is often employed to improve chromatographic peak shape and thermal stability, which is essential for trace analysis. nih.gov A common derivatization strategy involves converting the alcohol's hydroxyl group into a less polar, more stable ether or ester. For instance, derivatization with perfluorooctanoyl chloride converts low-molecular-mass benzyl alcohol into a high-molecular-mass derivative with a distinct molecular ion, free from interference from more volatile sample components. nih.gov

Under electron ionization (EI), the mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 194, although it may be of low intensity due to fragmentation. The most prominent peak, or base peak, is often the stable benzyl cation fragment (m/z 91 for unsubstituted benzyl alcohol). nih.govnist.gov For the title compound, the corresponding dichlorofluorobenzyl cation (m/z 177) would be a key diagnostic fragment. Other fragments would arise from the loss of chlorine, fluorine, or ring fragmentation. researchgate.net

Table 2: Key Diagnostic Ions in GC-MS (EI) of this compound Data based on fragmentation patterns of analogous compounds. researchgate.netnih.gov

| Fragment Description | Formula | Predicted m/z |

| Molecular Ion | [C₇H₅Cl₂FO]⁺ | 194 |

| Dichlorofluorobenzyl Cation | [C₇H₄Cl₂F]⁺ | 177 |

| Loss of Cl | [C₇H₅ClFO]⁺ | 159 |

| Loss of CH₂O | [C₆H₃Cl₂F]⁺ | 164 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for the analysis of non-volatile or thermally sensitive compounds, making it highly suitable for purity assessment and identity confirmation of substituted benzyl alcohols. nih.gov Reversed-phase high-performance liquid chromatography (HPLC) is typically used, where separation is based on the compound's hydrophobicity.

The separation of closely related halogenated aromatic compounds can be challenging on standard C18 columns. chromforum.org Alternative column chemistries, such as Phenyl-Hexyl or pentafluorophenyl (PFP) phases, can provide different selectivity through pi-pi interactions between the analyte and the stationary phase, enabling better resolution of isomers or related impurities. chromforum.orgrsc.org Coupling the LC system to a mass spectrometer allows for definitive peak identification by providing the molecular weight of the eluting compound, confirming its identity and purity with high confidence. nih.govnih.gov

Table 3: Typical LC-MS Parameters for Analysis of Halogenated Aromatics Based on general methods for similar compounds. nih.govrsc.orgnih.gov

| Parameter | Typical Setting |

| Column | Reversed-Phase C18, PFP, or Phenyl-Hexyl (e.g., 150 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Water (often with 0.1% formic acid) |

| Flow Rate | 0.2 - 0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| MS Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

The O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹, with its breadth resulting from intermolecular hydrogen bonding in the condensed phase. cdnsciencepub.com The aromatic C-H stretching vibrations are expected as weaker bands just above 3000 cm⁻¹. The asymmetric and symmetric stretching vibrations of the CH₂ group appear in the 2850-3000 cm⁻¹ region. theaic.org The C-O stretching vibration is anticipated around 1000-1200 cm⁻¹. Strong absorptions corresponding to the C-Cl stretching modes are expected in the 700-800 cm⁻¹ range, while the C-F stretch typically appears in the 1000-1400 cm⁻¹ region, often coupled with other vibrations. theaic.org

Table 4: Predicted FT-IR Bands and Vibrational Assignments for this compound Assignments based on data from analogous substituted benzyl alcohols. theaic.orgnih.govcdnsciencepub.com

| Wavenumber Range (cm⁻¹) | Assignment |

| 3200 - 3600 | O-H stretch (hydrogen-bonded) |

| 3050 - 3100 | Aromatic C-H stretch |

| 2900 - 2980 | CH₂ asymmetric/symmetric stretch |

| 1550 - 1600 | Aromatic C=C ring stretch |

| 1440 - 1480 | CH₂ scissoring |

| 1000 - 1200 | C-O stretch |

| 1000 - 1400 | C-F stretch |

| 700 - 800 | C-Cl stretch |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR, providing information on molecular vibrations. It is particularly sensitive to non-polar, symmetric bonds. The Raman spectrum of 3,5-Dichlorobenzyl alcohol has been experimentally recorded and shows characteristic peaks. chemicalbook.com

Aromatic ring vibrations, especially the symmetric "ring breathing" mode, often give rise to strong and sharp signals in the Raman spectrum. theaic.org The C-Cl bonds are also expected to produce intense Raman signals. The spectrum for 3,5-Dichlorobenzyl alcohol shows notable peaks at approximately 1589, 1555, 1272, 1000, and 718 cm⁻¹. chemicalbook.com The peak around 1000 cm⁻¹ is characteristic of the symmetric ring breathing mode of a substituted benzene ring. theaic.org The C-H and O-H stretching vibrations are also observable, but often with lower intensity than in the IR spectrum.

Table 5: Key Raman Shifts for 3,5-Dichlorobenzyl Alcohol Data from experimental spectrum and analogous compounds. theaic.orgchemicalbook.com

| Raman Shift (cm⁻¹) | Assignment |

| ~3080 | Aromatic C-H stretch |

| ~2950 | CH₂ stretch |

| ~1589, ~1555 | Aromatic C=C ring stretch |

| ~1000 | Symmetric ring breathing mode |

| ~718 | C-Cl stretch |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov This technique can unambiguously establish the molecular geometry, including precise bond lengths, bond angles, and torsional angles of this compound, provided a suitable single crystal can be grown. nih.govbeilstein-journals.org

The analysis would reveal the conformation of the hydroxymethyl group relative to the aromatic ring and confirm the substitution pattern on the benzene ring. Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds involving the hydroxyl group and potential halogen bonding involving the chlorine atoms. This information is critical for understanding the solid-state properties of the compound. researchgate.netresearchgate.net

Table 6: Structural Parameters Determined by X-ray Crystallography

| Parameter | Description |

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. |

| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. |

| Bond Lengths | The precise distances between bonded atoms (e.g., C-C, C-O, C-Cl, C-F). |

| Bond Angles | The angles between adjacent chemical bonds (e.g., C-C-C, C-C-O). |

| Torsional Angles | The dihedral angles that define the conformation of the molecule. |

| Intermolecular Interactions | Distances and geometries of hydrogen bonds, van der Waals forces, and other non-covalent interactions. |

Chromatographic Methodologies

Chromatography is indispensable for the separation, identification, and quantification of this compound and its related compounds. Different chromatographic techniques are employed depending on the analytical objective, from monitoring reaction progress to quantifying trace-level impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like benzyl alcohols and their derivatives. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach. This method allows for the separation and quantification of the alcohol from its precursors, by-products, and degradation products. jpionline.orgaustinpublishinggroup.com

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C8 or C18 silica-based column, is used. The mobile phase consists of a polar solvent mixture, commonly acetonitrile or methanol (B129727) and water, often with a pH modifier like phosphate (B84403) buffer to ensure the consistent ionization state of the analytes. jpionline.org Detection is usually performed using a UV detector, as the benzene ring in the molecule is a strong chromophore. The detection wavelength is typically set around 220 nm or 254 nm to achieve high sensitivity. jpionline.org The retention time of this compound will depend on the specific conditions, but it will be well-resolved from more polar or less polar impurities. The method's performance is validated for parameters such as linearity, precision, accuracy, and robustness to ensure reliable and reproducible results. jpionline.orgaustinpublishinggroup.com

Table 1: Illustrative HPLC Parameters for Analysis of Halogenated Benzyl Alcohols

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography System |

| Column | Kromasil 100-5, C8 (250 mm x 4.6 mm, 5 µm) jpionline.org |

| Mobile Phase | Gradient elution with: - A: Potassium Dihydrogen Phosphate Buffer (pH 2.5) : Methanol (80:20 v/v) - B: Potassium Dihydrogen Phosphate Buffer (pH 2.5) : Methanol (10:90 v/v) jpionline.org |

| Flow Rate | 1.0 - 1.5 mL/min jpionline.orgaustinpublishinggroup.com |

| Column Temperature | 40 °C austinpublishinggroup.com |

| Detection Wavelength | 222 nm or 254 nm jpionline.org |

| Injection Volume | 20 µL |

Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used extensively to monitor the progress of organic reactions, such as the synthesis of this compound. chemistryconnected.comrsc.org A common synthetic route involves the reduction of the corresponding aldehyde, 3,5-dichloro-2-fluorobenzaldehyde, or the reaction of a Grignard reagent with formaldehyde. doubtnut.com

To monitor such a reaction, small aliquots of the reaction mixture are spotted onto a TLC plate (typically silica (B1680970) gel 60 F₂₅₄) at various time intervals. The plate is then developed in a suitable solvent system, which is a mixture of a non-polar solvent (like hexane (B92381) or cyclohexane) and a more polar solvent (like ethyl acetate (B1210297) or diethyl ether). chemistryconnected.comresearchgate.net The starting material (e.g., the aldehyde) is less polar than the product (the alcohol), which contains a hydroxyl group capable of hydrogen bonding with the silica stationary phase. Consequently, the alcohol product will have a lower Retention Factor (Rf) value than the aldehyde starting material. researchgate.net The reaction is considered complete when the spot corresponding to the starting material has disappeared and a new, lower Rf spot corresponding to the product is dominant. The spots are visualized under UV light (at 254 nm) or by staining with an appropriate agent.

Table 2: Example TLC System for Monitoring Synthesis of this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ coated on aluminum or glass |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Analyte | Starting Material: 3,5-Dichloro-2-fluorobenzaldehyde |

| Product: this compound | |

| Expected Rf Values | Rf (Aldehyde) > Rf (Alcohol) |

| Visualization | UV lamp (254 nm) |

For the analysis of trace amounts of this compound or its derivatives in complex matrices, Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and green analytical technique. nih.govmdpi.com SPME is a solvent-free extraction method where a fused-silica fiber coated with a stationary phase is exposed to the sample (either by direct immersion or in the headspace above the sample). nih.govmdpi.com The analytes partition from the sample matrix onto the fiber coating.

The choice of fiber coating is critical; for semi-volatile compounds like substituted benzyl alcohols, a polydimethylsiloxane (B3030410) (PDMS) or a mixed-phase coating like DVB/CAR/PDMS can be effective. helixchrom.com After extraction, the fiber is transferred to the hot injector of a GC, where the analytes are desorbed and introduced into the GC column for separation. Separation is achieved based on the compounds' boiling points and interactions with the column's stationary phase. The separated compounds then enter the mass spectrometer, which acts as a detector, providing both mass information for identification and signal intensity for quantification. scispace.com Derivatization, for instance, by reacting the alcohol with a silylating agent, may be employed to increase volatility and improve chromatographic performance. mdpi.commdpi.com

Table 3: Representative SPME-GC-MS Parameters for Trace Analysis

| Parameter | Condition |

| Extraction Technique | Headspace Solid-Phase Microextraction (HS-SPME) mdpi.com |

| SPME Fiber | Polyacrylate (PA) or Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) helixchrom.com |

| Extraction Temp./Time | 60-70 °C for 15-30 min helixchrom.com |

| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent scispace.com |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) scispace.com |

| Injector Temperature | 250-280 °C (for thermal desorption) scispace.com |

| Oven Program | e.g., 50 °C (2 min), then ramp to 280 °C at 10 °C/min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV scispace.com |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 40-400 |

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. For a newly synthesized compound like this compound or one of its derivatives, elemental analysis serves as a crucial check of its purity and confirmation of its empirical formula.

The analysis is performed using a dedicated CHNS analyzer, where a small, precisely weighed amount of the sample is combusted at high temperatures (around 1000 °C) in the presence of oxygen. The combustion products (CO₂, H₂O, N₂, and SO₂) are separated by a gas chromatography column and quantified by a thermal conductivity detector. The results are presented as a weight percentage of each element. For a pure sample, the experimentally determined percentages should align closely (typically within ±0.4%) with the theoretical values calculated from the molecular formula. The absence of nitrogen and sulfur would be expected for this compound itself.

Table 4: Theoretical Elemental Composition of this compound and an Example Derivative

| Compound | Molecular Formula | C (%) | H (%) | N (%) | S (%) |

| This compound | C₇H₅Cl₂FO | 42.68 | 2.56 | 0.00 | 0.00 |

| 3,5-Dichlorobenzyl acetate | C₉H₈Cl₂O₂ | 51.21 | 3.82 | 0.00 | 0.00 |

Thermal Analysis Techniques (e.g., DSC for derivatization products)

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), are used to study the physical and chemical properties of materials as they are heated or cooled. For derivatives of this compound, such as esters or ethers, DSC is invaluable for determining key thermal characteristics. researchgate.net

In a DSC experiment, the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. This provides quantitative information about thermal events such as melting, crystallization, glass transitions, and decomposition. For a crystalline derivative, DSC analysis would show a sharp endothermic peak corresponding to its melting point, which is a key indicator of purity. Broader peaks or multiple transitions can indicate the presence of impurities or different crystalline forms (polymorphism). The thermal stability of the derivative can also be assessed by identifying the onset temperature of decomposition, which typically appears as a large endothermic or exothermic event at higher temperatures.

Table 5: Hypothetical DSC Data for a Crystalline Derivative of this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) | Interpretation |

| Melting | 125.5 | 127.8 | 110.4 (Endothermic) | Sharp melting transition, indicative of a pure crystalline solid. |

| Decomposition | 285.2 | - | - (Exothermic) | Onset of thermal degradation of the compound. |

Theoretical and Computational Chemistry Studies on 3,5 Dichloro 2 Fluorobenzyl Alcohol

Density Functional Theory (DFT) Calculations

Despite the utility of DFT in predicting molecular characteristics, specific published data on the application of these calculations to 3,5-Dichloro-2-fluorobenzyl alcohol are not readily found in the public domain.

Geometry Optimization and Conformational Analysis

Information regarding the optimized geometry and conformational analysis of this compound through DFT calculations is not available in existing literature. Such studies would typically involve the determination of the most stable three-dimensional arrangement of the atoms in the molecule, considering the rotational freedom around the C-C and C-O bonds of the benzyl (B1604629) group. The interplay of steric and electronic effects from the chlorine and fluorine substituents would be a key aspect of this analysis.

Vibrational Spectra Prediction and Comparison with Experimental Data

There are no published studies that present a predicted vibrational spectrum of this compound based on DFT calculations. A theoretical vibrational analysis would involve the calculation of the frequencies and intensities of the fundamental vibrational modes of the molecule. This data, when compared with experimental infrared (IR) and Raman spectra, serves as a crucial validation of the computational model and aids in the precise assignment of spectral bands to specific molecular motions.

Internal Rotational Potentials and Solvent Perturbations

Research on the internal rotational potentials, specifically the energy barriers to rotation around the C-O bond of the hydroxymethyl group, and the influence of different solvent environments on the conformational preferences of this compound is not documented. These studies are important for understanding the molecule's dynamic behavior and its interactions in solution.

Quantum Chemical Modeling of Reactivity and Interactions

Advanced quantum chemical modeling to understand the reactivity and intermolecular interactions of this compound has not been a subject of published research.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Specific Natural Bond Orbital (NBO) analysis for this compound to investigate intramolecular charge transfer phenomena is absent from the scientific literature. NBO analysis is a powerful method to study donor-acceptor interactions within a molecule, which in this case would be heavily influenced by the electron-withdrawing chlorine and fluorine atoms and the electron-donating hydroxyl group.

Hyperconjugative Effects in Fluorinated Benzyl Systems

Hyperconjugation is a stabilizing interaction that involves the delocalization of electrons from a filled bonding orbital to an adjacent empty or partially filled anti-bonding orbital. In fluorinated benzyl systems, the presence of highly electronegative fluorine atoms can lead to significant electronic effects, including negative hyperconjugation.

Negative hyperconjugation is the donation of electron density from a filled π- or p-orbital to a neighboring σ-antibonding orbital. This type of interaction is particularly relevant in systems containing C-F bonds. The electron-withdrawing nature of the fluorine atom polarizes the C-F bond, creating a low-energy σ orbital that can accept electron density from adjacent filled orbitals. This delocalization of electron density can influence the molecule's stability, geometry, and reactivity. In the case of this compound, the fluorine atom at the ortho position can engage in negative hyperconjugation with the π-system of the benzene (B151609) ring. This interaction involves the donation of π-electron density from the aromatic ring into the σ* orbital of the C-F bond. This can lead to a slight elongation of the C-F bond and a corresponding stabilization of the molecule.

| Interaction Type | Donor Orbital | Acceptor Orbital | Expected Consequence |

| Negative Hyperconjugation | π (benzene ring) | σ* (C-F) | Stabilization of the molecule, slight elongation of the C-F bond. |

| Hyperconjugation | σ (C-H of CH2OH) | π* (benzene ring) | Delocalization of sigma-electron density, contributing to conformational preference. |

This table presents a qualitative overview of expected hyperconjugative interactions in this compound based on established principles of hyperconjugation in related systems.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Focus on physicochemical parameters and structural descriptors)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a particular chemical property. These models are built upon a variety of molecular descriptors that quantify the physicochemical and structural features of a molecule. For a compound like this compound, a QSAR model would typically employ a range of descriptors to capture its unique electronic, steric, and hydrophobic properties.

Physicochemical parameters are crucial in defining the behavior of a molecule in a given system. Key parameters for halogenated aromatic compounds include:

Lipophilicity (logP): The logarithm of the partition coefficient between octanol (B41247) and water, which indicates the hydrophobicity of the molecule. The presence of halogens generally increases lipophilicity.

Molar Refractivity (MR): A measure of the molar volume and polarizability of a molecule.

Topological Polar Surface Area (TPSA): The sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule, which is related to its ability to form hydrogen bonds.

Structural descriptors provide information about the topology and geometry of the molecule. For this compound, these would include:

Molecular Weight: The mass of the molecule.

Number of Halogen Atoms: A simple count of the halogen substituents.

Connectivity Indices: Numerical descriptors of the molecular topology.

3D Descriptors: Parameters derived from the three-dimensional structure of the molecule, such as van der Waals volume and surface area.

A hypothetical QSAR study on a series of substituted benzyl alcohols including this compound would involve calculating these descriptors and correlating them with a measured activity or property using statistical methods like multiple linear regression or partial least squares.

| Descriptor Type | Specific Descriptor | Relevance for this compound |

| Electronic | Hammett constants (σ) | Quantifies the electron-withdrawing or -donating effect of the chloro and fluoro substituents on the aromatic ring. |

| Dipole Moment | Reflects the overall polarity arising from the electronegative halogens and the polar hydroxyl group. | |

| Steric | Taft Steric Parameters (Es) | Measures the steric hindrance caused by the substituents, which can influence its interaction with other molecules. |

| Molar Refractivity (MR) | Relates to the volume and polarizability of the molecule. | |

| Hydrophobic | LogP | Indicates the molecule's partitioning behavior between polar and non-polar environments. |

| Topological | Wiener Index | A simple descriptor of molecular branching. |

| Kier & Hall Shape Indices | Describe different aspects of molecular shape. |

This interactive data table outlines key physicochemical and structural descriptors that would be pertinent in a QSAR analysis of this compound and related compounds.

Molecular Docking Studies (Focus on intermolecular interactions with chemical entities, not biological targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While often used in drug discovery to model protein-ligand interactions, it can also be employed to study the intermolecular interactions between small chemical entities. For this compound, molecular docking can elucidate the nature and strength of its non-covalent interactions with other molecules.

The key intermolecular interactions that this compound can participate in include:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor (with the hydrogen atom) and a hydrogen bond acceptor (with the oxygen atom). This is a primary mode of interaction with other polar molecules.

Halogen Bonding: The chlorine atoms, and to a lesser extent the fluorine atom, can act as halogen bond donors. A halogen bond is a non-covalent interaction where an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic region on another molecule.

π-π Stacking: The aromatic ring can engage in π-π stacking interactions with other aromatic systems. The electron-withdrawing halogens can influence the quadrupole moment of the ring, affecting the geometry and strength of these interactions.

Van der Waals Forces: These are ubiquitous, non-specific attractive or repulsive forces between molecules.

A molecular docking study could, for example, investigate the interaction of this compound with a simple aromatic molecule like benzene or a hydrogen bond acceptor like acetone. The results would provide information on the preferred binding geometry and the calculated interaction energy, which can be decomposed into contributions from the different types of intermolecular forces.

| Interacting Entity | Primary Interaction Type with this compound | Contributing Functional Group(s) | Estimated Interaction Energy Range (kcal/mol) |

| Acetone | Hydrogen Bonding | -OH group of the alcohol and the carbonyl oxygen of acetone. | -3 to -7 |

| Benzene | π-π Stacking | Aromatic ring of the alcohol and the benzene molecule. | -1 to -3 |

| Methylamine | Hydrogen Bonding | -OH group of the alcohol and the nitrogen of methylamine. | -4 to -8 |

| Carbon Tetrachloride | Halogen Bonding / Van der Waals | Chlorine atoms of both molecules. | -0.5 to -2 |

This interactive data table provides hypothetical examples of intermolecular interactions between this compound and other simple chemical entities, with estimated interaction energy ranges based on typical values for such interactions.

Applications in Chemical Synthesis and Materials Science

Role as a Key Intermediate in Complex Organic Synthesis

3,5-Dichloro-2-fluorobenzyl alcohol is a significant intermediate in the creation of intricate organic molecules. Its structure allows for a variety of chemical transformations, making it a versatile starting point for multi-step syntheses.

A primary application of this compound is its role as a precursor in the synthesis of fluorine-containing benzyl (B1604629) ester derivatives. google.comgoogle.com These esters are formed through the esterification of the alcohol with various carboxylic acids. nih.gov The resulting compounds are of significant interest as they are useful as intermediates for pharmaceutical drugs and agricultural chemicals. google.comgoogle.com For instance, a process has been developed for producing fluorine-containing benzyl ester derivatives by reacting a fluorine-containing benzylamine (B48309) derivative with a carboxylic acid and an alkali nitrite (B80452), which proceeds through the corresponding benzyl alcohol intermediate. google.com This highlights the compound's importance in accessing a class of molecules with potential biological activity. In one study, a series of ester compounds were synthesized from 3,5-dichlorobenzyl alcohol to explore new antifungal molecules, indicating the value of this structural motif. nih.gov

While direct synthesis of benzopyran systems from this compound is not extensively detailed in the provided results, the general utility of functionalized benzyl alcohols in heterocyclic synthesis is a well-established principle in organic chemistry. The alcohol functionality can be converted to a leaving group or used in cyclization reactions to form heterocyclic structures like benzopyrans.

The presence of chlorine and fluorine atoms on the aromatic ring of this compound makes it an important intermediate for synthesizing more complex halogenated aromatic compounds. mdpi.com The existing halogens can influence the regioselectivity of further reactions, and the benzyl alcohol moiety can be modified or replaced to build more elaborate molecular architectures. The synthesis of polyfluorinated benzyl alcohols is a key step in producing important insecticides, demonstrating the value of this class of compounds. researchgate.net The development of methods for the direct fluorination of benzylic C-H groups and the conversion of alcohols to alkyl fluorides further underscores the importance of halogenated benzyl alcohols as intermediates. organic-chemistry.org

Supramolecular Chemistry Applications

Beyond its role in covalent synthesis, this compound and related structures are instrumental in the field of supramolecular chemistry, where non-covalent interactions govern the assembly of molecules.

Use as Tracer Compounds in Chemical Process Monitoring (e.g., oilfield production waters)